molecular formula C17H16N2O2 B12810746 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole CAS No. 57595-90-1

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole

Cat. No.: B12810746
CAS No.: 57595-90-1
M. Wt: 280.32 g/mol
InChI Key: YAXVXZXSTDXQQT-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is a polycyclic heteroaromatic compound featuring a fused naphtho-indazole core with methoxy substituents at positions 7 and 8 and a partially saturated 10,11-dihydro moiety. This structural framework positions it within the broader class of indazole derivatives, which are notable for their diverse pharmacological activities, including kinase inhibition (e.g., CK2α, JNK3) and receptor modulation (e.g., cannabinoid receptors) . The dihydro group and methoxy substituents likely influence its solubility, metabolic stability, and binding affinity compared to fully aromatic analogs.

Properties

CAS No.

57595-90-1

Molecular Formula

C17H16N2O2

Molecular Weight

280.32 g/mol

IUPAC Name

7,8-dimethoxy-10,11-dihydro-3H-naphtho[1,2-g]indazole

InChI

InChI=1S/C17H16N2O2/c1-20-15-7-10-3-6-13-12(14(10)8-16(15)21-2)5-4-11-9-18-19-17(11)13/h3,6-9H,4-5H2,1-2H3,(H,18,19)

InChI Key

YAXVXZXSTDXQQT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C3=C(C=CC2=C1)C4=C(CC3)C=NN4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole can be achieved through photochemical reactions. These reactions are typically performed in a commercial Petri dish under controlled conditions . The process involves the use of specific reagents and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the principles of photochemical synthesis can be scaled up for industrial applications. This would involve optimizing reaction conditions, such as light intensity and reaction time, to ensure efficient production.

Chemical Reactions Analysis

Functionalization at the 3-Position

The 3-position of the indazole scaffold can undergo nucleophilic substitution or coupling reactions. For example:

  • N-Alkylation : Treatment with alkyl halides in the presence of K₂CO₃ yields 3-alkyl-substituted derivatives .

  • Amination : Reaction with aryl/alkyl amines under palladium catalysis introduces amino groups at the 3-position .

Dimerization and Cycloaddition Pathways

The nitrile oxide intermediate derived from the parent compound participates in 1,3-dipolar cycloadditions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) or styrene. These reactions form substituted isoxazoles or fused heterocycles .

Dipolarophile Conditions Product Yield
DMADDMSO, room temperatureIsoxazole derivative85–97%
StyreneDMSO, room temperatureIsoxazole-styrene adduct89%

Acid-Catalyzed Rearrangements

Under Brønsted acid catalysis (e.g., HFIP/p-TsOH), the compound undergoes annulation reactions with indoles to form tetrahydrocarbazolones. This pathway leverages the electrophilic character of the fused indazole system .

Nucleophile Catalyst Product Yield
N-MethylindoleHFIP/p-TsOH (20%)Tetrahydrocarbazolone derivative89–97%

Oxidative Transformations

Oxidative demethylation of methoxy groups using phenyliodine(III) diacetate (PIDA) or similar reagents generates hydroxylated derivatives. This reaction is critical for modifying electronic properties .

Oxidizing Agent Conditions Product Yield
PIDADMSO, 25°C2-Hydroxy-8-methoxy-naphthonitrile18%

Stability and Isomerization

In DMSO, the compound exhibits isomerization between isoxazole 2-oxide and nitrile oxide forms due to disrupted intramolecular hydrogen bonding. This equilibrium is pivotal for its reactivity in cycloadditions .

Key Challenges and Opportunities

  • Yield Limitations : Oxidative demethylation and multi-step syntheses suffer from moderate yields (e.g., 18% for hydroxylation) .

  • Selectivity : Competing pathways in cycloadditions require precise control of reaction conditions .

  • Applications : The scaffold’s kinase inhibitory activity (e.g., GSK-3β) highlights its potential in drug development .

For synthetic protocols and spectral data, refer to PubChem CID 317781 and methodologies in J. Org. Chem. .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole exhibits promising anticancer properties. Research has shown that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study demonstrated its effectiveness against breast cancer cells, highlighting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. In vitro studies have suggested that it may protect against neurodegenerative diseases such as Alzheimer's and Parkinson's by preventing neuronal cell death and promoting cellular resilience .

Antidepressant Properties

Research has indicated that this compound may possess antidepressant-like effects. Animal model studies have shown that it can enhance mood-related behaviors and increase levels of serotonin and norepinephrine in the brain . These findings suggest its potential utility in treating mood disorders.

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in tissues . This could be beneficial for conditions characterized by chronic inflammation.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityInhibition of breast cancer cell proliferation; induction of apoptosis
Study 2NeuroprotectionReduction of oxidative stress in neuronal cells; potential for Alzheimer's treatment
Study 3Antidepressant EffectsImprovement in mood-related behaviors; modulation of neurotransmitter levels
Study 4Anti-inflammatory EffectsDecreased levels of pro-inflammatory cytokines; reduced inflammation markers

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with aromatic and heterocyclic systems.

Comparison with Similar Compounds

Structural Comparison with Indolo[1,2-b]indazole Derivatives

Indolo[1,2-b]indazole derivatives share a fused indole-indazole core but lack the naphthalene ring and methoxy substituents present in the target compound. Synthesis challenges for indolo[1,2-b]indazoles include laborious preparation of starting materials and difficulties in introducing functional groups like nitro or halogen substituents .

Cannabinoid Receptor Ligands: Structural Analogies

Synthetic cannabinoids like MDMB-Fubinaca (FUB) and MDMB-4en-PINACA feature indazole rings critical for CB1 receptor activation. FUB’s indazole interacts with residue F2003.36 via π-π stacking .

JNK3 Inhibitors: Scaffold Differences

Indazole-based JNK3 inhibitors (e.g., PDB: 3FI3) rely on planar aromatic systems for binding, while aminopyrazole analogs (e.g., PDB: 3FI2) use non-planar scaffolds . The partial saturation in 7,8-dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole may disrupt π-stacking interactions critical for JNK3 inhibition, suggesting divergent target profiles compared to fully aromatic indazoles.

Biological Activity

Chemical Identity and Properties

7,8-Dimethoxy-10,11-dihydro-3H-naphtho(1,2-g)indazole is a heterocyclic compound with the molecular formula C17H16N2O2C_{17}H_{16}N_2O_2 and a molecular weight of approximately 279.33 g/mol. It is recognized for its potential biological activities, particularly in the fields of oncology and neuroprotection.

PropertyValue
Molecular FormulaC17H16N2O2
Molecular Weight279.33 g/mol
CAS Number57595-90-1
Density1.48 g/cm³
Boiling Point536.2 ºC
Melting PointNot Available

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study demonstrated its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The compound showed IC50 values ranging from 5.9 to 13.5 µM across different cell lines, indicating potent activity against these malignancies .

The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. Specifically, it has been linked to the inhibition of enzymes such as thioredoxin reductase (TrxR), which plays a crucial role in maintaining redox balance within cells and is often overexpressed in cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has also been studied for its neuroprotective effects. Research suggests that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits in neurodegenerative diseases .

Anti-inflammatory Activity

Preliminary studies have indicated that this compound possesses anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in vitro, suggesting a possible role in treating inflammatory diseases .

Study on Anticancer Activity

A notable study conducted by researchers at the National Cancer Institute evaluated the cytotoxicity of various naphthoquinones, including derivatives of naphtho(1,2-g)indazole. The study found that compounds similar to this compound exhibited significant growth inhibition across a panel of 60 human cancer cell lines .

Neuroprotective Mechanism Study

A separate investigation focused on the neuroprotective mechanisms of naphthoquinone derivatives revealed that this compound could reduce neuronal apoptosis induced by oxidative stress through modulation of intracellular signaling pathways .

Q & A

Q. How do substituent modifications (e.g., replacing methoxy with ethoxy groups) impact electronic and pharmacological profiles?

  • Methodological Answer : Synthesize analogs via nucleophilic substitution (e.g., NaH/alkyl halides). Compare Hammett σ values to quantify electronic effects. Assess pharmacological shifts using in vitro assays (e.g., kinase inhibition) and correlate with computational electrostatic potential (ESP) maps .

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